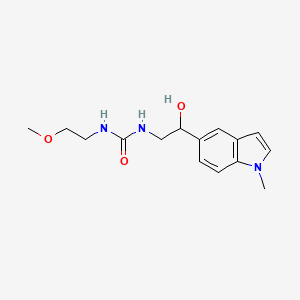
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety, which is known for its diverse biological activities. The molecular formula is C16H22N2O3, indicating the presence of functional groups that may contribute to its biological effects.
Research indicates that this compound may act as a receptor agonist targeting serotonin receptors, particularly the 5-HT1D subtype. These receptors are involved in regulating mood and anxiety, suggesting potential applications in treating neurological disorders. The binding of the compound to these receptors can modulate neurotransmitter release, influencing various physiological processes.
Antiproliferative Effects
Studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with indole structures have demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.9 | |
| Compound A (similar structure) | A549 | 1.22 | |
| Compound B (indole derivative) | H1975 | 1.59 |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential neuropharmacological benefits. It may help alleviate symptoms associated with mood disorders by enhancing serotonin signaling pathways.
Case Study: Serotonin Receptor Agonism
A study demonstrated that similar indole-based compounds effectively bind to 5-HT1D receptors, leading to increased neurotransmitter release and improved mood regulation in animal models. This finding supports the hypothesis that this compound could have therapeutic implications in treating anxiety and depression.
Cytotoxicity Studies
In addition to its antiproliferative effects, the compound's cytotoxicity was evaluated against non-cancerous cell lines to assess its safety profile. Preliminary results indicate that while it exhibits significant activity against cancer cells, it shows lower toxicity towards normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18-7-5-11-9-12(3-4-13(11)18)14(19)10-17-15(20)16-6-8-21-2/h3-5,7,9,14,19H,6,8,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXAXFREECCKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














